molecular formula C6H6F2N4O10 B14256341 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- CAS No. 494835-81-3

1,4-Dioxane, 2,3-bis(fluorodinitromethyl)-

Cat. No.: B14256341
CAS No.: 494835-81-3
M. Wt: 332.13 g/mol
InChI Key: QETOPPFMZOIANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- is a heterocyclic organic compound with the molecular formula C6H6F2N4O10. This compound is characterized by the presence of two fluorodinitromethyl groups attached to a 1,4-dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- typically involves the reaction of 1,1,4,4-tetranitrobutanediol-2,3 diacetate with ammonium fluoroxysulfate in the presence of sodium bicarbonate and ethylene glycol

Industrial Production Methods

While specific industrial production methods for 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The fluorodinitromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less oxidized derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the fluorodinitromethyl groups.

Scientific Research Applications

1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- involves its interaction with molecular targets and pathways. The compound’s high energy density and reactive fluorodinitromethyl groups contribute to its effects. These groups can undergo various chemical reactions, leading to the release of energy and the formation of new products. The specific molecular targets and pathways depend on the context of its application, such as in energetic materials or potential biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- is unique due to its combination of a 1,4-dioxane ring with two fluorodinitromethyl groups. This structure imparts high energy density and reactivity, making it suitable for applications in energetic materials. Its specific properties, such as density and detonation velocity, distinguish it from other similar compounds .

Properties

CAS No.

494835-81-3

Molecular Formula

C6H6F2N4O10

Molecular Weight

332.13 g/mol

IUPAC Name

2,3-bis[fluoro(dinitro)methyl]-1,4-dioxane

InChI

InChI=1S/C6H6F2N4O10/c7-5(9(13)14,10(15)16)3-4(22-2-1-21-3)6(8,11(17)18)12(19)20/h3-4H,1-2H2

InChI Key

QETOPPFMZOIANW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.